molecular formula C8H7BrN2O3 B1292582 3-Bromo-4-methyl-5-nitrobenzamide CAS No. 1000343-37-2

3-Bromo-4-methyl-5-nitrobenzamide

Cat. No.: B1292582
CAS No.: 1000343-37-2
M. Wt: 259.06 g/mol
InChI Key: IRAZNFGBZLUEHH-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of benzamide, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzene ring.

    Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Purification: The final product, this compound, is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the methyl group.

Major Products Formed

    Substitution: Products such as 3-azido-4-methyl-5-nitrobenzamide or 3-cyano-4-methyl-5-nitrobenzamide.

    Reduction: 3-Bromo-4-methyl-5-aminobenzamide.

    Oxidation: 3-Bromo-4-carboxy-5-nitrobenzamide.

Scientific Research Applications

3-Bromo-4-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzamide
  • 3-Bromo-5-nitrobenzamide
  • 4-Methyl-5-nitrobenzamide

Comparison

3-Bromo-4-methyl-5-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAZNFGBZLUEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646657
Record name 3-Bromo-4-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-37-2
Record name 3-Bromo-4-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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